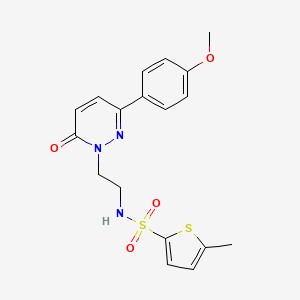

![molecular formula C17H18F3N3O3 B2744777 Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 667920-67-4](/img/structure/B2744777.png)

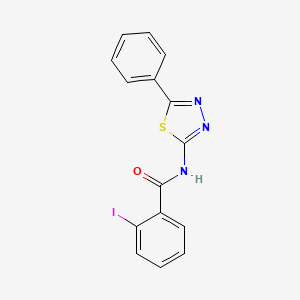

Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups. It has a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure composed of a pyrazole ring fused with a pyrimidine ring . The molecule also contains a trifluoromethyl group (-CF3), which is a common functional group in many pharmaceuticals and agrochemicals . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the trifluoromethyl group, which is highly electronegative and can significantly affect the electronic properties of the molecule . The methoxyphenyl group may also influence the molecule’s structure through its interactions with the pyrazolo[1,5-a]pyrimidine core.Aplicaciones Científicas De Investigación

Synthetic and Medicinal Aspects

Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate, due to its pyrazolo[1,5-a]pyrimidine scaffold, is recognized as a privileged heterocycle in drug discovery. It serves as a building block in the development of drug-like candidates, exhibiting a broad range of medicinal properties. These include applications as anticancer agents, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostics. The structure-activity relationship (SAR) studies linked to this scaffold have garnered significant attention, leading to the derivation of many lead compounds for various disease targets. The existing literature outlines synthetic strategies and extensively discusses the significant biological properties and SAR studies associated with pyrazolo[1,5-a]pyrimidine derivatives. This highlights the potential for further exploration and development of drug candidates using this scaffold (Cherukupalli et al., 2017).

Role in Synthesis of Heterocycles

The compound is integral in the synthesis of various heterocyclic compounds, demonstrating its importance as a precursor. For instance, the pyranopyrimidine core, closely related to the pyrazolo[1,5-a]pyrimidine scaffold, is utilized extensively in the synthesis of heterocycles, serving crucial roles in medicinal and pharmaceutical industries. This is attributed to its broader synthetic applications and bioavailability. Particularly, the 5H-pyrano[2,3-d]pyrimidine scaffolds are recognized for their wide applicability and have been a subject of intensive investigation. Their synthesis often involves sophisticated processes using hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, among others. This indicates the compound's versatility and significance in the development of lead molecules for various applications (Parmar et al., 2023).

Applications in Optoelectronic Materials

Moreover, the pyrimidine component of the compound has implications in optoelectronic materials. Pyrimidine derivatives are known for their role in the creation of novel optoelectronic materials, particularly when incorporated into π-extended conjugated systems. The incorporation of quinazoline and pyrimidine fragments into such systems has proven valuable, leading to the fabrication of materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors, among others. This underscores the potential of the compound in advancing technologies in the field of electronics and photonics (Lipunova et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O3/c1-3-26-16(24)12-9-21-23-14(17(18,19)20)8-13(22-15(12)23)10-4-6-11(25-2)7-5-10/h4-7,9,13-14,22H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQIQKSGFKJFHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B2744696.png)

![Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2744697.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2744699.png)

![5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid](/img/structure/B2744701.png)

![(6-Methoxypyridazin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2744706.png)

![1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2744710.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2744711.png)